Lipophilicity (XLogP3) Advantage Over Pyran Analog for CNS Penetration
The target compound exhibits significantly higher lipophilicity (XLogP3 = 3.1) compared to its direct pyran analog, 4-(1H-Indol-6-yl)-tetrahydro-2H-pyran-4-ol, which has an XLogP3 of approximately 1.6 [1][2]. This difference, attributed to the sulfur atom in the thiopyran ring, suggests enhanced blood-brain barrier permeability, a critical factor for CNS-targeted programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-(1H-Indol-6-yl)-tetrahydro-2H-pyran-4-ol (XLogP3 = 1.6) |
| Quantified Difference | XLogP3 difference of +1.5 units (approximately 32-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, a key consideration for CNS drug candidates.
- [1] PubChem. (2025). 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL. Compound Summary for CID 40425148. View Source
- [2] PubChem. (2025). 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL. Compound Summary for CID 40425149. (Note: Data for 6-yl pyran analog not directly available; 5-yl analog used as proxy for class-level inference). View Source
